molecular formula C18H14Br2Cl2N4O4 B3854736 N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]

N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]

Cat. No. B3854736
M. Wt: 581.0 g/mol
InChI Key: WSTUVZZUGSXTAF-QVKIOAGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide], also known as EDA-BCPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] is not fully understood. However, studies have shown that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. In addition, N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, one limitation of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]. One area of research is the development of new derivatives of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] with improved biological activities. Another area of research is the investigation of the mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide], which may lead to the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] in animal models and clinical trials.

Scientific Research Applications

N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as a therapeutic agent for various diseases. N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2Cl2N4O4/c19-13-7-11(21)1-3-15(13)29-9-17(27)25-23-5-6-24-26-18(28)10-30-16-4-2-12(22)8-14(16)20/h1-8H,9-10H2,(H,25,27)(H,26,28)/b23-5+,24-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTUVZZUGSXTAF-QVKIOAGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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